molecular formula C10H11Cl2N3 B1378616 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride CAS No. 1423033-36-6

3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1378616
CAS No.: 1423033-36-6
M. Wt: 244.12 g/mol
InChI Key: IJKIRRBKQPCNHG-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a phenyl group attached to the triazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the triazole ring or other functional groups can lead to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce triazole N-oxides or other oxidized forms.

Scientific Research Applications

3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-phenyl-1,2,4-triazole: Lacks the chloromethyl group but shares the triazole core structure.

    3-(bromomethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

    3-(hydroxymethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride imparts unique reactivity and properties compared to its analogs. This functional group allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(chloromethyl)-4-methyl-5-phenyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-14-9(7-11)12-13-10(14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKIRRBKQPCNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CC=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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